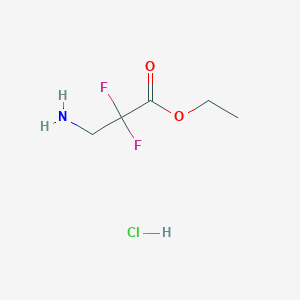

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Description

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS 1263284-04-3) is a fluorinated amino acid ester hydrochloride with the molecular formula C₅H₁₀ClF₂NO₂ and a molecular weight of 189.59 g/mol . It is primarily used as a research chemical for synthesizing bioactive molecules, particularly in medicinal chemistry and agrochemical studies. The compound is supplied as a solid, stored at room temperature, and requires careful handling to avoid moisture-induced degradation. Its solubility in organic solvents (e.g., DMSO, ethanol) necessitates preparation of stock solutions at specific concentrations (e.g., 10 mM), with stability maintained at -80°C for 6 months or -20°C for 1 month .

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-amino-2,2-difluoropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRVBXSWRFLJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678787 | |

| Record name | Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541547-37-9, 1263284-04-3 | |

| Record name | Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-2,2-difluoropropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of Ethyl 3-(Dibenzylamino)-2,2-difluoropropanoate

A well-documented method involves the hydrogenolysis of ethyl 3-(dibenzylamino)-2,2-difluoropropanoate to yield the target amino ester. The key steps and conditions are:

- Starting Material: Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate

- Catalyst: Palladium(II) hydroxide on carbon (20% Pd(OH)₂/C)

- Solvent: Ethanol

- Additive: Trifluoroacetic acid (TFA)

- Hydrogen Pressure: Approximately 60 psi (413 kPa)

- Temperature: Ambient (around 20°C)

- Duration: Overnight (typically 16-20 hours)

The procedure involves dissolving the starting material in ethanol, adding Pd(OH)₂/C and TFA, purging the reaction vessel with hydrogen multiple times, then maintaining hydrogen atmosphere under stirring overnight. After completion, the catalyst is removed by filtration, and the filtrate is concentrated to yield ethyl 3-amino-2,2-difluoropropanoate, often containing residual ethanol.

This method is referenced in patent WO2009/42711 and chemical synthesis databases.

Formation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid, typically in an organic solvent or ethanol. This protonation step stabilizes the amino group and improves compound handling and storage.

- Reagent: Hydrochloric acid (HCl), often as a gas or concentrated solution

- Solvent: Ethanol or other inert solvents

- Temperature: Ambient to slightly elevated (room temperature to 40°C)

- Isolation: Precipitation or crystallization of the hydrochloride salt

The hydrochloride salt has the molecular formula C5H10ClF2NO2 and molecular weight approximately 189.59 g/mol. It is characterized by improved stability and is the preferred form for storage and use in downstream applications.

Alternative Synthetic Routes and Catalytic Methods

While the direct hydrogenolysis method is the most common, other synthetic routes to the amino ester precursor include:

Addition reactions involving ethyl 2,2-difluoropent-4-enoate with diiodomethane and diethylzinc or zinc/copper couples under trifluoroacetic acid catalysis. This approach builds the difluoropropanoate backbone with the amino functionality indirectly.

Stepwise synthesis involving protection and deprotection of amino groups, followed by fluorination steps. These methods are more complex and less commonly used due to longer reaction times and lower overall yields.

Comparative Data Table of Key Preparation Parameters

| Parameter | Hydrogenolysis Method | Alternative Fluorination Route |

|---|---|---|

| Starting Material | Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate | Ethyl 2,2-difluoropent-4-enoate + diiodomethane |

| Catalyst | Pd(OH)₂/C (20%) | Zinc or Zinc/Copper couple |

| Solvent | Ethanol | Ethanol or other organic solvents |

| Additives | Trifluoroacetic acid | Trifluoroacetic acid |

| Temperature | ~20°C | Variable, often elevated |

| Hydrogen Pressure | 60 psi (413 kPa) | N/A (non-hydrogenation) |

| Reaction Time | Overnight (16-20 hours) | Longer, variable |

| Yield | High (not precisely quantified) | Moderate to low |

| Purity | High, suitable for salt formation | Variable |

| Salt Formation | Hydrochloride salt via HCl treatment | Same |

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Substitution Reactions: Formation of substituted amino derivatives.

Oxidation: Formation of corresponding oxo compounds.

Reduction: Formation of reduced amino derivatives.

Hydrolysis: Formation of 3-amino-2,2-difluoropropanoic acid.

Scientific Research Applications

Chemistry

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.

- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid.

These reactions are crucial for developing new compounds with desired properties.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein interactions:

- Enzyme Inhibition Studies: this compound can interact with enzymes through hydrogen bonding facilitated by its amino group, potentially influencing enzyme activity.

- Protein Interaction Studies: Its difluoropropanoate group may enhance binding affinity to specific proteins, making it a valuable tool in drug design and development.

Pharmaceutical Development

The compound plays a critical role as an intermediate in synthesizing pharmaceuticals and bioactive compounds:

- Drug Synthesis: It is used to create novel therapeutic agents targeting various diseases.

- Research Reagent: Commonly employed in laboratory settings for synthesizing other chemical entities or studying biological processes.

Case Studies

Several studies highlight the utility of this compound in research:

- Enzyme Activity Modulation : A study demonstrated that this compound could modulate the activity of specific enzymes involved in metabolic pathways. By altering enzyme kinetics through competitive inhibition mechanisms, researchers could explore potential therapeutic applications.

- Synthesis of Bioactive Compounds : In pharmaceutical research, the compound was successfully used as an intermediate in synthesizing a new class of anti-cancer agents. The modifications made during synthesis allowed for improved efficacy against tumor cells while reducing side effects.

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoropropanoate group can participate in various chemical interactions. These interactions can affect enzyme activity, protein function, and other biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride

- Molecular Formula: C₅H₉ClF₃NO₂

- Molecular Weight : 207.58 g/mol

- Key Differences: Fluorine Substitution: Contains three fluorine atoms at the 3,3,3-positions versus two fluorines at the 2,2-positions in the target compound. Applications: Used in peptide mimetics and fluorinated drug candidates due to improved metabolic stability .

Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Hydrochloride

- CAS : 1803592-74-6

- Molecular Formula: C₉H₁₅ClF₃NO₂

- Molecular Weight : 266.67 g/mol

- Key Differences :

Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride

- CAS : 1956311-12-8

- Molecular Formula: C₆H₁₂ClF₂NO₂

- Molecular Weight : 203.61 g/mol

- Key Differences: Amino Group Substitution: Features a methylamino group (-NHCH₃) instead of a primary amine (-NH₂), altering basicity and hydrogen-bonding capacity. Bioactivity: Methylation may enhance membrane permeability in prodrug designs .

Methyl 3-Amino-2,2-dimethylpropanoate Hydrochloride

- CAS : 177269-37-3

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 175.63 g/mol

- Key Differences: Ester Group: Methyl ester (vs. Dimethyl Substituents: The 2,2-dimethyl configuration increases steric shielding, affecting reaction kinetics in nucleophilic substitutions .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Ethyl 3-Amino-2,2-difluoropropanoate HCl | C₅H₁₀ClF₂NO₂ | 189.59 | 2,2-difluoro | Primary amine, ethyl ester | Peptide synthesis, fluorinated drugs |

| Ethyl 2-Amino-3,3,3-trifluoropropionate HCl | C₅H₉ClF₃NO₂ | 207.58 | 3,3,3-trifluoro | Primary amine, ethyl ester | Metabolic stabilizers |

| Ethyl 3-Amino-3-cyclopropyl-2,2-difluoro HCl | C₉H₁₅ClF₃NO₂ | 266.67 | 2,2-difluoro | Cyclopropane, amine | Kinase inhibitors |

| Ethyl 2,2-Difluoro-3-(methylamino)propanoate HCl | C₆H₁₂ClF₂NO₂ | 203.61 | 2,2-difluoro | Methylamino, ethyl ester | Prodrug intermediates |

| Methyl 3-Amino-2,2-dimethylpropanoate HCl | C₆H₁₄ClNO₂ | 175.63 | None | Dimethyl, methyl ester | Chiral building blocks |

Research Findings and Trends

Fluorination Impact :

- 2,2-Difluoro substitution (target compound) balances electronic effects and steric demands, making it versatile for Suzuki-Miyaura couplings and amide bond formations .

- 3,3,3-Trifluoro analogs exhibit higher lipophilicity (clogP ~1.5 vs. 0.8 for difluoro), correlating with improved blood-brain barrier penetration in CNS drug candidates .

Ester Group Influence :

- Ethyl esters (target compound) provide slower hydrolysis rates compared to methyl esters, extending half-life in biological systems .

Cyclopropane Derivatives :

- Cyclopropane-containing variants (e.g., CAS 1803592-74-6) show enhanced binding affinity in enzyme inhibition assays (IC₅₀ < 100 nM for select kinases) due to conformational constraints .

Safety and Handling :

- All compounds require storage at -20°C or below to prevent decomposition, with trifluoro derivatives showing higher hygroscopicity .

Biological Activity

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 155.13 g/mol

- Density : 0.821 g/cm³

- Boiling Point : 127.8°C at 760 mmHg

- Melting Point : 85-87°C

This compound exhibits various biological activities primarily attributed to its structural features. The presence of the amino group allows for interactions with biological targets, potentially influencing pathways related to:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Its structure suggests potential interactions with neurotransmitter receptors, which could affect signaling pathways.

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that derivatives of ethyl 3-amino-2,2-difluoropropanoate have shown promise in inhibiting the growth of certain cancer cell lines, particularly by targeting oncogenic proteins such as BCL6. BCL6 is a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) .

- Cytokine Modulation : The compound has potential applications in modulating cytokine production, which is crucial in inflammatory responses and autoimmune diseases. It may inhibit pathways involving p38 MAP kinase and TNF-alpha production .

- Neuroprotective Effects : There is emerging evidence that amino acid derivatives can influence mental performance and provide neuroprotective benefits during stress-related tasks . This suggests that ethyl 3-amino-2,2-difluoropropanoate may enhance cognitive functions under certain conditions.

In Vivo Studies

Recent research focused on the pharmacokinetics and efficacy of ethyl 3-amino-2,2-difluoropropanoate analogs in animal models. For instance, studies demonstrated that certain derivatives maintained plasma concentrations above therapeutic thresholds for extended periods when administered at appropriate dosages .

Structure-Activity Relationship (SAR)

The optimization of ethyl 3-amino-2,2-difluoropropanoate has been guided by SAR studies, identifying key modifications that enhance binding affinity to target proteins while improving metabolic stability . Notably, variations in the fluorinated side chains significantly influenced biological activity.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.